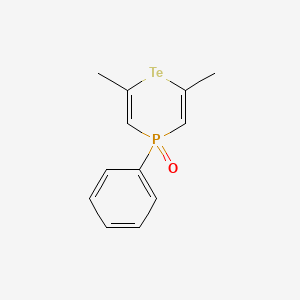
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is a unique organotellurium compound. Organotellurium compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of tellurium in the compound’s structure imparts distinctive reactivity and properties compared to other organophosphorus compounds.
Preparation Methods
The synthesis of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one typically involves the reaction of tellurium-containing reagents with appropriate phosphorus precursors. One common method includes the use of tellurium tetrachloride (TeCl4) and a phenyl-substituted phosphine. The reaction is usually carried out under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one has several scientific research applications:
Biology: The compound’s unique reactivity makes it a valuable tool in studying biological systems, particularly in understanding the role of tellurium in biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotellurium compounds, including their use as antioxidants and anticancer agents.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one involves its interaction with molecular targets through its tellurium and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its behavior in different chemical environments.
Comparison with Similar Compounds
Compared to other organotellurium compounds, 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is unique due to its specific structural features and reactivity. Similar compounds include:
Diphenyl ditelluride: Known for its use in organic synthesis and as a precursor for other tellurium compounds.
Tellurium dioxide: Commonly used in materials science and catalysis.
Tellurium tetrachloride: A versatile reagent in the synthesis of various organotellurium compounds.
Properties
CAS No. |
57086-66-5 |
|---|---|
Molecular Formula |
C12H13OPTe |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenyl-1,4λ5-telluraphosphinine 4-oxide |
InChI |
InChI=1S/C12H13OPTe/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
SOXMMONSDRXQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=O)(C=C([Te]1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


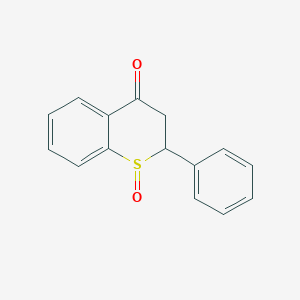
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
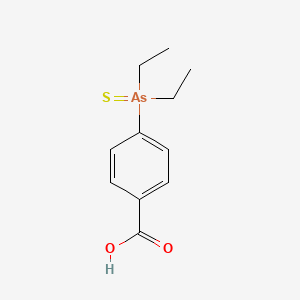
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

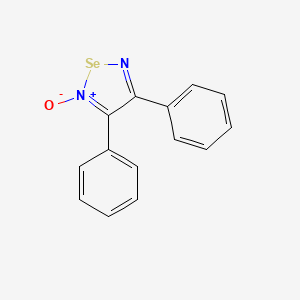
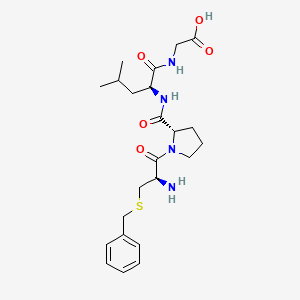
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
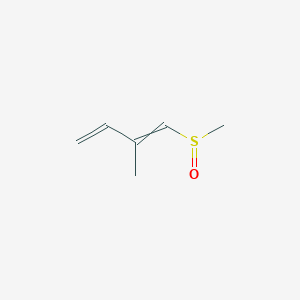
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
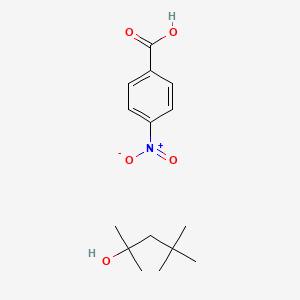
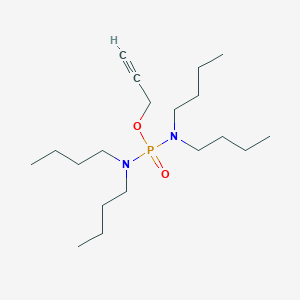
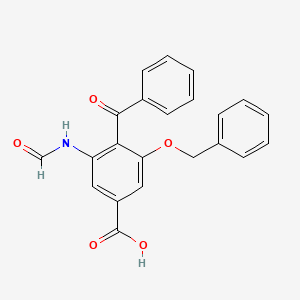
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
